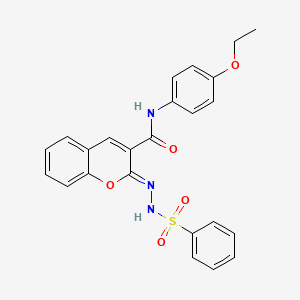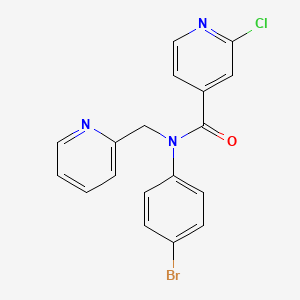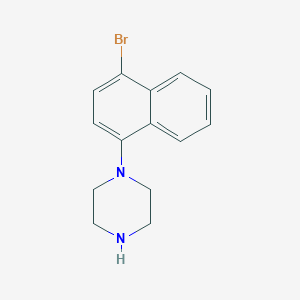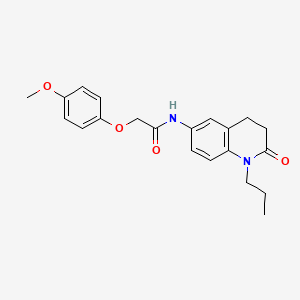
2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" often involves multi-step chemical reactions, utilizing key intermediates and catalytic processes. For example, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a structurally similar compound, was described through a process involving ethylation, acylation, and cyclization steps to yield the target molecule with significant purity and yield (Jiang et al., 2011). These methods highlight the complexity and precision required in synthesizing quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including our compound of interest, is characterized by spectroscopic techniques such as IR, NMR, and Mass spectrometry. For instance, the molecular structure of a related compound, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was fully characterized, demonstrating the intricate structural features of these molecules (Durgadas et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, reflecting their chemical properties. The reactions include cyclization, alkylation, and condensation, leading to diverse products with potential biological activities. For instance, reactions of cyanoquinolinethiones with α-halocarbonyl compounds and subsequent intramolecular cyclization have been reported, producing tetrahydrothieno[2,3-b]quinolines (Al-Taifi et al., 2016).
科学的研究の応用
Structural Aspects and Reactivity
Research on structurally similar compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, reveals insights into their structural aspects and reactivity. These compounds can form gels or crystalline solids upon treatment with different mineral acids, indicating their potential in material science for forming diverse structures with specific properties. The formation of host–guest complexes with enhanced fluorescence emission suggests applications in fluorescence studies and sensor development (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Tetrahydroquinolines
The compound has relevance in the synthesis of tetrahydroquinolines, which are significant in medicinal chemistry. Research demonstrates the preparation of similar compounds and their reactions to yield tetrahydroquinolines, highlighting the compound's role in synthesizing pharmacologically active molecules (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Fluorescence and Labeling Applications
Studies on related compounds, such as 6-methoxy-4-quinolone, show strong fluorescence in a wide pH range, indicating potential use in biomedical analysis as fluorescent labeling reagents. This suggests the compound could be useful in developing novel fluorescent probes for biological and chemical assays (Hirano et al., 2004).
Antitumor Activity and Pharmacological Evaluation
Research on similar quinoline derivatives has shown potential antitumor activities, indicating the compound's relevance in the development of new anticancer agents. The synthesis and evaluation of methoxy-indolo[2,1‐a]isoquinolines, for example, have shown cytostatic activity in vitro, suggesting the compound could contribute to the synthesis of new anticancer molecules (Ambros, Angerer, & Wiegrebe, 1988).
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-12-23-19-10-5-16(13-15(19)4-11-21(23)25)22-20(24)14-27-18-8-6-17(26-2)7-9-18/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCSLDCXROBQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine](/img/structure/B2494223.png)
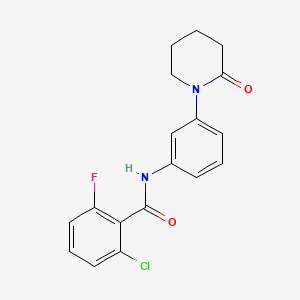
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2494226.png)
![2-chloro-N-[(4-fluorophenyl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2494227.png)

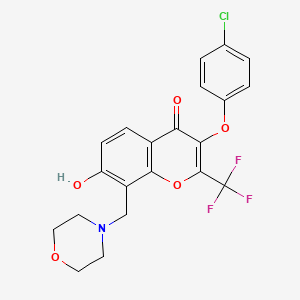

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2494234.png)
![5-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2494235.png)
![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

